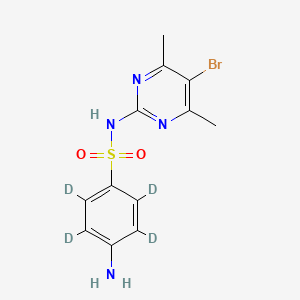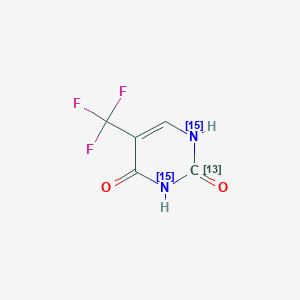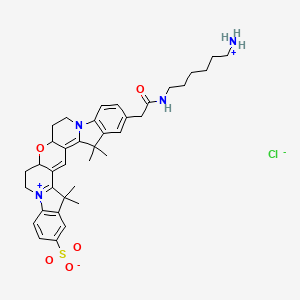
Cy3B amine (chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy3B amine (chloride) is a derivative of the cyanine dye family, specifically designed to improve upon the properties of its predecessor, Cy3. This compound is known for its exceptional fluorescent properties, making it a valuable tool in various scientific applications. Cy3B amine (chloride) is characterized by its high fluorescence quantum yield, photostability, and water solubility, which make it suitable for use in fluorescence-based assays and imaging techniques .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cy3B amine (chloride) involves the preparation of iodo and ethynyl derivatives of the Cy3B dye. These derivatives are then used to produce a diverse range of Cy3B monomers for solid-phase oligonucleotide synthesis . The synthetic route typically includes the following steps:
Preparation of Cy3B Monomers: Cy3B is linked to deoxyribose, the 5-position of thymine, or a hexynyl linker.
Solid-Phase Synthesis: The monomers are incorporated into oligonucleotides internally and at both termini using solid-phase synthesis techniques.
Industrial Production Methods
Industrial production of Cy3B amine (chloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of phosphoramidite monomers and solid-phase synthesis resins to produce Cy3B-labeled oligonucleotides efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Cy3B amine (chloride) undergoes various chemical reactions, including:
Substitution Reactions: The amine functionality of Cy3B amine can react with carboxyl groups to form covalent bonds.
Amide Bond Formation: Post-synthetic labeling of oligonucleotides with Cy3B can be achieved through amide bond formation using N-hydroxysuccinimide (NHS) esters.
Common Reagents and Conditions
Common reagents used in the reactions involving Cy3B amine (chloride) include:
N-hydroxysuccinimide (NHS) esters: Used for amide bond formation.
Carboxyl Groups: React with the amine functionality to form covalent bonds.
Major Products Formed
The major products formed from these reactions include Cy3B-labeled oligonucleotides and other biomolecules, which are used in various fluorescence-based applications .
Aplicaciones Científicas De Investigación
Cy3B amine (chloride) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Cy3B amine (chloride) involves its ability to emit fluorescence upon excitation by a suitable light source. The rigid structure of Cy3B prevents photoisomerization, resulting in high fluorescence quantum yield and photostability . The compound can be bioconjugated to various biomolecules, allowing for the visualization and tracking of these molecules in biological samples .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness of Cy3B Amine (Chloride)
Cy3B amine (chloride) is unique due to its improved photostability and higher fluorescence quantum yield compared to Cy3. The rigid structure of Cy3B minimizes dye-dye and dye-DNA interactions, reducing fluorescence quenching and enhancing its performance in various applications .
Propiedades
Fórmula molecular |
C37H47ClN4O5S |
|---|---|
Peso molecular |
695.3 g/mol |
Nombre IUPAC |
24-[2-(6-azaniumylhexylamino)-2-oxoethyl]-5,5,27,27-tetramethyl-16-oxa-20-aza-12-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1(28),2,4(12),6(11),7,9,21(26),22,24-nonaene-8-sulfonate;chloride |
InChI |
InChI=1S/C37H46N4O5S.ClH/c1-36(2)27-19-23(20-33(42)39-16-8-6-5-7-15-38)9-11-29(27)40-17-13-31-25(34(36)40)22-26-32(46-31)14-18-41-30-12-10-24(47(43,44)45)21-28(30)37(3,4)35(26)41;/h9-12,19,21-22,31-32H,5-8,13-18,20,38H2,1-4H3,(H-,39,42,43,44,45);1H |
Clave InChI |
GJMKWOGQFVQODW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)CC(=O)NCCCCCC[NH3+])N3C1=C4C=C5C(CC[N+]6=C5C(C7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)OC4CC3)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B12387263.png)
![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)
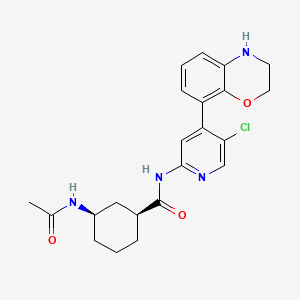
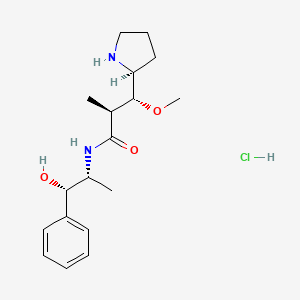
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate](/img/structure/B12387286.png)
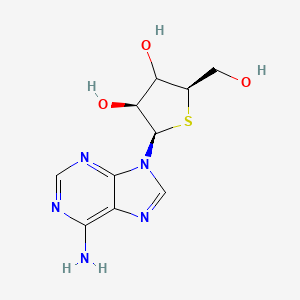

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
![[(2R,3R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12387324.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
